molecular formula C16H21N5O2S B2737213 (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 2034498-49-0

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2737213
CAS RN: 2034498-49-0
M. Wt: 347.44
InChI Key: IMMJMQGRNFZBAL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound consists of a pyrrolidine ring with a 4-propyl-1,2,3-thiadiazol-5-yl group and a 4,6-dimethylpyrimidin-2-yl group attached. The molecular formula is C22H22N2O4, and it possesses two nitrogen atoms and two double bonds .


Physical And Chemical Properties Analysis

  • Safety : Warning (H302-H315-H319-H332-H335), indicating potential health hazards

Scientific Research Applications

Antifungal Applications

The compound has demonstrated significant antifungal properties. A study by Jafar et al. (2017) found that derivatives of dimethylpyrimidin, closely related to the specified compound, are effective against fungi like Aspergillus terreus and Aspergillus niger. These findings suggest potential use in antifungal agents.

Antimicrobial and Anticancer Properties

Compounds related to the specified molecule have been studied for their antimicrobial and anticancer activities. For example, Hafez et al. (2016) synthesized derivatives that showed higher anticancer activity than the reference drug doxorubicin and exhibited good antimicrobial activity. Similarly, Singh et al. (2016) found that organotin(IV) complexes of pyrrolidin-1-yl methanone derivatives have better antibacterial activities and potential as drugs.

Synthesis and Spectroscopic Characterization

The synthesis and characterization of such compounds are crucial for understanding their properties and potential applications. Studies like those by Gopi et al. (2017) and Deohate et al. (2020) have detailed the synthesis processes and spectroscopic characterization of related compounds, which are integral to pharmaceutical research and development.

Formulation for Increased Bioavailability

The formulation of these compounds for increased bioavailability is another important area of research. For instance, Burton et al. (2012) investigated the development of a suitable formulation for early toxicology and clinical studies of a related poorly water-soluble compound, which could guide the formulation of the specified compound for optimal effectiveness.

Molecular Docking Studies

Molecular docking studies provide insights into the interaction of these compounds with biological targets, which is crucial for drug design. Fahim et al. (2021) conducted molecular docking studies of synthesized heterocyclic compounds, indicating their potential antimicrobial and anticancer activities. Such studies are essential for understanding how these compounds interact at the molecular level.

properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-4-5-13-14(24-20-19-13)15(22)21-7-6-12(9-21)23-16-17-10(2)8-11(3)18-16/h8,12H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMJMQGRNFZBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

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